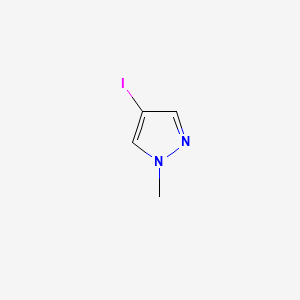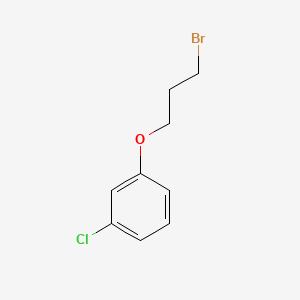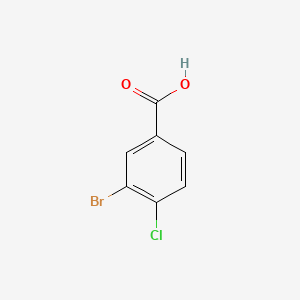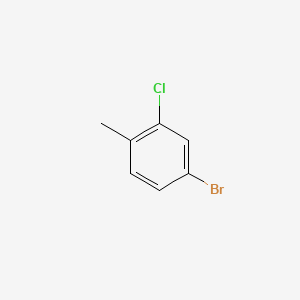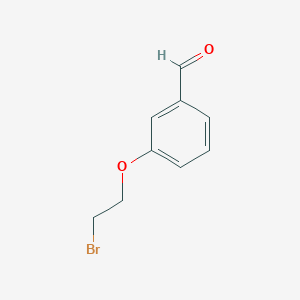
4-ブロモ-3-フルオロピリジン
説明
4-Bromo-3-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-3-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-ブロモ-3-フルオロピリジンは、医薬品や有機合成の有用な中間体です . そのユニークな構造により、新規反応や合成経路の探索が可能になります。
創薬
本化合物は創薬のための貴重なツールです. さまざまな医薬品化合物の合成のための出発物質として使用できます .
材料科学
材料科学の分野では、4-ブロモ-3-フルオロピリジンは、ユニークな特性を持つ新素材の探索に使用できます.
触媒研究
4-ブロモ-3-フルオロピリジンは触媒研究にも使用できます. そのユニークな構造は、新しい触媒の開発に役立ちます。
フッ素化ピリジンの合成
4-ブロモ-3-フルオロピリジンは、フッ素化ピリジンの合成に使用できます . フッ素化ピリジンは塩基性が低く、通常、塩素化および臭素化類似体よりも反応性が低いです .
イメージング剤の開発
さまざまな生物学的用途の潜在的なイメージング剤として特別な関心を集める、18 F置換ピリジンの調製のための合成法は、4-ブロモ-3-フルオロピリジンを使用できます .
農業用途
物理的、生物学的、および環境的特性が向上した新しい農産物の探索では、最も一般的に使用される化学修飾の1つは、リード構造へのフッ素原子の導入です . 4-ブロモ-3-フルオロピリジンはこのコンテキストで使用できます。
除草剤および殺虫剤の合成
Safety and Hazards
生化学分析
Biochemical Properties
4-Bromo-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Bromo-3-fluoropyridine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules such as proteins and nucleic acids . These interactions are essential for understanding the compound’s metabolic pathways and potential effects on cellular function.
Cellular Effects
The effects of 4-Bromo-3-fluoropyridine on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth, differentiation, and apoptosis. 4-Bromo-3-fluoropyridine can modulate the activity of key proteins in this pathway, leading to changes in gene expression and cellular metabolism . Additionally, the compound has been found to affect the expression of genes involved in oxidative stress response, further highlighting its impact on cellular function.
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluoropyridine exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, 4-Bromo-3-fluoropyridine has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction and cellular communication . This inhibition can lead to alterations in cellular signaling and gene expression. Additionally, the compound can bind to DNA and RNA, potentially affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-3-fluoropyridine in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These products can have different biochemical properties and effects on cellular function compared to the parent compound . Long-term studies have shown that 4-Bromo-3-fluoropyridine can induce changes in cellular metabolism and gene expression, which may persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 4-Bromo-3-fluoropyridine can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with critical biomolecules. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur.
Metabolic Pathways
4-Bromo-3-fluoropyridine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites may be further conjugated with other molecules, such as glutathione, to facilitate their excretion from the body. The interaction of 4-Bromo-3-fluoropyridine with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-3-fluoropyridine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-Bromo-3-fluoropyridine may bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluoropyridine is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various signaling mechanisms . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in directing 4-Bromo-3-fluoropyridine to specific organelles. The localization of the compound can affect its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
4-bromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLOMVIUENUOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382484 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2546-52-3 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


